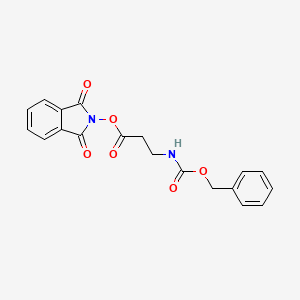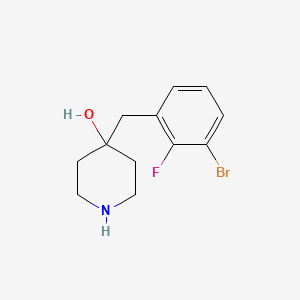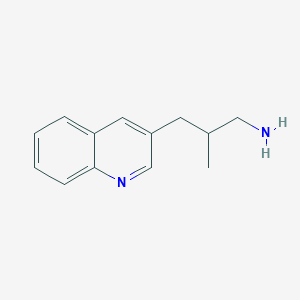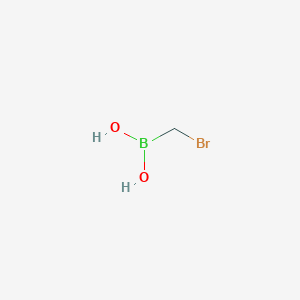
2-(2-Methoxypyridin-3-yl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypyridin-3-yl)-2-methylpropanal is an organic compound that features a pyridine ring substituted with a methoxy group and a methylpropanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropanal typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Formylation: The pyridine ring is formylated to introduce the aldehyde group.
Alkylation: The formylated intermediate undergoes alkylation to introduce the methylpropanal group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypyridin-3-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents.
Major Products
Oxidation: 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid.
Reduction: 2-(2-Methoxypyridin-3-yl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxypyridin-3-yl)-2-methylpropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.
2-(2-Methoxypyridin-3-yl)ethanol: A related compound with an ethanol group instead of a methylpropanal group.
2-(2-Methoxypyridin-3-yl)acetic acid: An analog with an acetic acid group.
Uniqueness
2-(2-Methoxypyridin-3-yl)-2-methylpropanal is unique due to the presence of both a methoxy group and a methylpropanal group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(2-methoxypyridin-3-yl)-2-methylpropanal |
InChI |
InChI=1S/C10H13NO2/c1-10(2,7-12)8-5-4-6-11-9(8)13-3/h4-7H,1-3H3 |
Clé InChI |
KFKVRSQFQADKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=C(N=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)










![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

